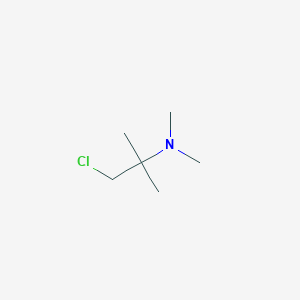

1-chloro-N,N,2-trimethylpropan-2-amine

Description

Historical Development and Significance of 1-Chloro-N,N,2-trimethylprop-1-en-1-amine (Ghosez's Reagent)

The field of α-chloroenamine chemistry was significantly advanced by the work of Professor Léon Ghosez at the University of Louvain in Belgium. d-nb.infoeburon-organics.com His group developed 1-chloro-N,N,2-trimethylprop-1-en-1-amine, a compound that became widely known as "Ghosez's reagent". d-nb.infoeburon-organics.com This reagent is conveniently prepared from the reaction of N,N,2-trimethylpropanamide (dimethylisobutyramide) with phosgene (B1210022) or a phosgene equivalent, which forms an intermediate α-chloroiminium chloride that is subsequently dehydrochlorinated. sigmaaldrich.com

The primary significance of Ghosez's reagent lies in its ability to convert carboxylic acids into their corresponding acyl chlorides under exceptionally mild and neutral conditions. eburon-organics.comsigmaaldrich.comacs.org This capability is particularly crucial in peptide synthesis, where traditional halogenating agents can cause racemization of chiral amino acids. acs.org By activating N-protected amino acids without affecting their stereochemical integrity, Ghosez's reagent facilitates the formation of peptide bonds, a cornerstone of medicinal chemistry and chemical biology. eburon-organics.comacs.org Its application has been demonstrated in the total synthesis of numerous complex natural products, including caloporoside and roseophilin. sigmaaldrich.com Beyond acyl chloride formation, its utility extends to the mild halogenation of alcohols and the coupling of acids with various organometallic reagents. d-nb.infoeburon-organics.comacs.org

| Property | Value |

|---|---|

| Chemical Name | 1-Chloro-N,N,2-trimethylprop-1-en-1-amine |

| CAS Number | 26189-59-3 |

| Molecular Formula | C6H12ClN |

| Molecular Weight | 133.62 g/mol |

| Appearance | Moisture-sensitive, distillable liquid |

| Boiling Point | 129-130 °C |

Unique Reactivity Profile of the α-Chloroenamine Moiety

The synthetic power of α-chloroenamines stems from their distinct reactivity, which is dominated by their ability to act as precursors to highly electrophilic keteniminium ions. d-nb.info An α-chloroenamine exists in equilibrium with its corresponding keteniminium chloride salt. While this equilibrium typically favors the covalent chloroenamine form, the presence of a Lewis acid or the use of a more polar solvent can favor the formation of the ionic keteniminium species. d-nb.info

This transient keteniminium ion is a potent electrophile and is central to the reactivity of the α-chloroenamine. It readily engages in a variety of transformations that are otherwise difficult to achieve. A hallmark reaction is the [2+2] cycloaddition with alkenes and alkynes to form four-membered rings such as cyclobutanones (after hydrolysis) and cyclobutenyl iminium salts, respectively. acs.orgnih.govresearchgate.net This reactivity makes α-chloroenamines powerful synthons for constructing strained ring systems. researchgate.net Furthermore, these keteniminium intermediates can react with electron-rich aromatic systems in a process known as electrophilic aminoalkenylation. acs.org The ambiphilic nature of the intermediates derived from α-chloroenamines allows them to participate in a diverse array of chemical transformations. researchgate.net

| Transformation | Substrate | Product | Key Feature |

|---|---|---|---|

| Acyl Chloride Formation | Carboxylic Acids | Acyl Chlorides | Neutral conditions, minimal racemization. sigmaaldrich.comacs.org |

| [2+2] Cycloaddition | Alkenes | Cyclobutanone Derivatives | Formation of four-membered rings. nih.gov |

| Peptide Coupling | N-protected Amino Acids | Peptides | Preservation of stereochemistry. acs.org |

| Alcohol Halogenation | Alcohols | Alkyl Chlorides | Mild conversion under neutral conditions. nih.gov |

Conceptual Framework of Iminium Ion Chemistry and Enamine Reactivity

To fully appreciate the unique behavior of α-chloroenamines, it is essential to contrast it with traditional enamine and iminium ion chemistry. Standard enamines, formed from the condensation of a secondary amine with an aldehyde or ketone, are nucleophilic at their β-carbon atom. This nucleophilicity allows them to react with a wide range of electrophiles in reactions like alkylations and acylations.

The introduction of a halogen at the α-position fundamentally alters this reactivity profile. The electron-withdrawing nature of the chlorine atom diminishes the nucleophilicity of the β-carbon. More importantly, the chlorine atom serves as an excellent leaving group, facilitating the formation of a positively charged nitrogen species—an iminium ion. Specifically, α-chloroenamines generate keteniminium ions, which are characterized by a C=C=N⁺ fragment. d-nb.infonih.gov

In this keteniminium ion, the central carbon atom is highly electrophilic. Consequently, the reactivity of an α-chloroenamine is governed by the electrophilic nature of this cationic intermediate, not the nucleophilic character typical of an enamine. masterorganicchemistry.com The synthetic utility of Ghosez's reagent and related compounds is therefore a direct consequence of harnessing the potent electrophilicity of in situ-generated keteniminium ions, which react readily with a host of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. d-nb.infonih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H14ClN |

|---|---|

Molecular Weight |

135.63 g/mol |

IUPAC Name |

1-chloro-N,N,2-trimethylpropan-2-amine |

InChI |

InChI=1S/C6H14ClN/c1-6(2,5-7)8(3)4/h5H2,1-4H3 |

InChI Key |

FOXJWHBNXQVDBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCl)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro N,n,2 Trimethylprop 1 En 1 Amine

Classical Preparation from N,N-Dimethylisobutyramide and Phosgeneorgsyn.orgresearchgate.net

The traditional and well-documented synthesis of 1-chloro-N,N,2-trimethylprop-1-en-1-amine involves a two-step process starting from N,N-dimethylisobutyramide and phosgene (B1210022). orgsyn.orgchemicalbook.com This method first generates a stable intermediate, which is then converted to the final product.

Formation of the α-Chloroiminium Chloride Intermediateorgsyn.orgresearchgate.net

The initial step of the synthesis is the reaction between N,N-dimethylisobutyramide and phosgene to form an α-chloroiminium chloride salt, specifically 1-chloro-N,N,2-trimethylpropylideniminium chloride. orgsyn.org The reaction is typically conducted in an anhydrous solvent such as dichloromethane (B109758) to prevent hydrolysis of the reagents and intermediates. orgsyn.org

The process involves cooling a solution of dichloromethane and slowly introducing liquid phosgene. orgsyn.org A solution of N,N-dimethylisobutyramide is then added dropwise while maintaining a low temperature, typically around 0°C. orgsyn.org As the reaction proceeds and the mixture is allowed to warm to room temperature, vigorous gas evolution is observed, and the α-chloroiminium chloride precipitates as a white or pale-yellow solid. orgsyn.org This solid intermediate is generally not isolated in a pure form but is used directly in the subsequent step. orgsyn.org

Table 1: Reagents for α-Chloroiminium Chloride Intermediate Formation

| Reagent | Moles | Quantity |

|---|---|---|

| N,N-Dimethylisobutyramide | 1.00 | 115 g |

| Phosgene | 1.2-1.4 | 85-100 ml |

Dehydrochlorination Strategiesresearchgate.net

The conversion of the 1-chloro-N,N,2-trimethylpropylideniminium chloride intermediate to the final α-chloro enamine product is achieved through dehydrochlorination. orgsyn.org This elimination reaction is carried out by introducing a base to the suspension of the iminium chloride in a solvent like dichloromethane. orgsyn.org

Triethylamine (B128534) is a commonly used base for this purpose. orgsyn.org It is added slowly to the stirred suspension, which causes an exothermic reaction, potentially raising the temperature to the reflux point of the solvent. orgsyn.org The triethylamine acts as a proton scavenger, removing a proton from the α-carbon and facilitating the elimination of hydrogen chloride to form the carbon-carbon double bond of the enamine. This process results in the formation of triethylamine hydrochloride, which precipitates from the solution. orgsyn.org The mixture is typically stirred for an additional period at room temperature to ensure the reaction goes to completion. orgsyn.org

Utilization of Alternative Chlorinating Agents (e.g., Phosphorus Oxychloride, Di- or Triphosgene)orgsyn.org

While phosgene is effective, its high toxicity has prompted the use of alternative chlorinating agents. Research has shown that phosphorus oxychloride, diphosgene, or triphosgene (B27547) can also be employed for the preparation of 1-chloro-N,N,2-trimethylprop-1-en-1-amine. chemicalbook.comchemicalbook.com These reagents function similarly to phosgene by reacting with tertiary amides, like N,N-dimethylisobutyramide, to generate the crucial chloroiminium ion intermediate. acsgcipr.orgwikipedia.org The subsequent dehydrochlorination step proceeds as it does in the classical phosgene-based synthesis. chemicalbook.com

Optimization of Reaction Conditions and Yieldresearchgate.net

Maximizing the yield of 1-chloro-N,N,2-trimethylprop-1-en-1-amine requires careful control over reaction conditions. Key optimization parameters include:

Anhydrous Conditions : The use of anhydrous solvents and moisture-protected apparatus is critical, as all α-haloenamines are highly hygroscopic. orgsyn.org

Temperature Control : Maintaining the temperature at 0°C during the addition of N,N-dimethylisobutyramide to phosgene prevents side reactions. orgsyn.org

Reagent Addition : The slow, dropwise addition of reagents ensures the reaction remains controlled, particularly during the exothermic dehydrochlorination step. orgsyn.org

Stirring : Vigorous and sustained stirring is necessary to maintain homogeneity, especially given the formation of solid precipitates in both steps. orgsyn.org

Following these optimized procedures, the synthesis from N,N-dimethylisobutyramide can achieve a final yield of 69–77% of the purified product. orgsyn.org

Table 2: Optimized Reaction Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Anhydrous Dichloromethane | Prevents hydrolysis of reagents and intermediates. orgsyn.org |

| Temperature | 0°C (initial), Room Temp (final) | Controls reaction rate and minimizes side products. orgsyn.org |

| Addition | Slow, dropwise | Manages exothermic reactions. orgsyn.org |

| Atmosphere | Nitrogen (during filtration/distillation) | Protects the hygroscopic product from moisture. orgsyn.org |

Purification Techniques for Research Applicationsresearchgate.net

For research purposes, obtaining a high-purity product is essential. The purification of 1-chloro-N,N,2-trimethylprop-1-en-1-amine involves several steps following the dehydrochlorination. orgsyn.org

First, a non-polar solvent like low-boiling petroleum ether is added to the reaction mixture to ensure complete precipitation of the triethylamine hydrochloride byproduct. orgsyn.org The mixture is then quickly filtered, typically under a nitrogen atmosphere to prevent exposure to moisture, using a sintered-glass filter. orgsyn.org The filtered solid is washed with additional petroleum ether to recover any entrained product. orgsyn.org

The final purification is achieved by distillation. The solvent is first removed from the filtrate by distillation under nitrogen. orgsyn.org The remaining liquid is then subjected to further distillation, often through a Vigreux column, which yields the pure 1-chloro-N,N,2-trimethylprop-1-en-1-amine with a boiling point of 125–130°C. orgsyn.org The purified compound must be stored in sealed tubes to protect it from moisture. orgsyn.orgchemicalbook.com

Reactivity and Mechanistic Investigations

Acid Halogenation Reactions

1-chloro-N,N,2-trimethylpropan-2-amine is a highly effective reagent for the activation of carboxylic acids, particularly for their conversion into acyl chlorides under neutral conditions. This transformation is significant as it avoids the harsh acidic or basic conditions often required by traditional halogenating agents like thionyl chloride or oxalyl chloride, making it suitable for sensitive substrates. organic-chemistry.org

The reaction of a carboxylic acid with this compound leads to the formation of the corresponding acyl chloride with high efficiency. researchgate.net The process is typically carried out at or below room temperature and is valued for its mildness, which preserves the integrity of acid-sensitive functional groups within the substrate. researchgate.net The reaction generally proceeds to completion, affording the acyl chloride in high yield, often quantitatively. researchgate.net

The byproducts of this reaction are N,N-dimethylisobutyramide, which can be easily removed. This clean conversion makes it a favored method in complex total synthesis where purification can be challenging.

The conversion of carboxylic acids to acyl chlorides using this compound proceeds through a well-defined mechanistic pathway involving a key intermediate. The reaction is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic carbon of the α-chloroenamine.

This initial step results in the formation of a highly reactive acyloxyiminium chloride intermediate. This intermediate is unstable and rapidly collapses. The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the activated acid. This nucleophilic acyl substitution leads to the formation of the desired acyl chloride and the liberation of N,N-dimethylisobutyramide as a neutral byproduct. The formation of the stable amide byproduct drives the reaction to completion.

Halogen Exchange Reactions

Beyond its use in acid halogenation, this compound serves as a valuable precursor for the synthesis of other α-haloenamines through halogen exchange reactions. These reactions significantly broaden the synthetic utility of α-haloenamines by providing access to fluoro, iodo, and bromo derivatives, each with unique reactive properties. orgsyn.org

The chlorine atom of this compound can be readily displaced by fluoride (B91410) to generate the corresponding α-fluoroenamine. This transformation is typically achieved by treating the α-chloroenamine with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF). orgsyn.org The choice of the fluoride source can influence the reaction rate and efficiency. These α-fluoroenamines are of particular interest due to the unique properties conferred by the highly electronegative fluorine atom.

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Potassium Fluoride (KF) or Cesium Fluoride (CsF) | 1-fluoro-N,N,2-trimethylpropan-2-amine |

The synthesis of α-iodoenamines from their chloro counterparts can be conveniently performed in situ. orgsyn.org The reaction involves treating this compound with potassium iodide (KI). orgsyn.org The resulting α-iodoenamines are generally less stable than their chloro and fluoro analogs and are often used immediately in subsequent synthetic steps without isolation. orgsyn.org The enhanced reactivity of the carbon-iodine bond makes these compounds valuable intermediates for forming new carbon-carbon bonds.

| Starting Material | Reagent | Product | Note |

|---|---|---|---|

| This compound | Potassium Iodide (KI) | 1-iodo-N,N,2-trimethylpropan-2-amine | Typically prepared and used in situ due to lower stability. orgsyn.org |

The conversion of this compound to its corresponding α-bromoenamine is readily accomplished. orgsyn.org A common method involves the reaction of the α-chloroenamine with dibromomethane, often under reflux conditions. orgsyn.org This halogen exchange provides an efficient route to α-bromoenamines, which are versatile synthetic intermediates.

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Dibromomethane (CH₂Br₂) | 1-bromo-N,N,2-trimethylpropan-2-amine |

Reactivity with Alcohols and Thiophosphoryl Compounds

1-chloro-N,N,2-trimethylpropenylamine is a highly effective reagent for the conversion of hydroxyl and thiophosphoryl groups to their corresponding halides under neutral conditions. entegris.com The reagent's utility stems from its ability to activate these functional groups toward nucleophilic substitution.

Conversion of Alkyl Alcohols to Alkyl Halides

The transformation of alcohols into alkyl chlorides is a fundamental process in organic synthesis. 1-chloro-N,N,2-trimethylpropenylamine accomplishes this conversion efficiently under mild and neutral conditions, avoiding the harsh acidic environments required by traditional reagents like hydrogen halides or thionyl chloride. entegris.com

The reaction proceeds via an initial attack of the alcohol's hydroxyl group on the electrophilic carbon of the α-chloro enamine. This forms an intermediate which then eliminates N,N-dimethylisobutyramide to generate the corresponding alkyl chloride. The mechanism avoids the formation of free carbocations, thus minimizing the occurrence of rearrangement side products often seen with secondary and tertiary alcohols under acidic conditions.

Table 1: Conversion of Alcohols to Alkyl Chlorides

| Starting Alcohol | Product | Conditions |

|---|---|---|

| Primary Alcohol (R-CH₂OH) | Primary Alkyl Chloride (R-CH₂Cl) | Neutral, Room Temp. |

| Secondary Alcohol (R₂CHOH) | Secondary Alkyl Chloride (R₂CHCl) | Neutral, Room Temp. |

This table illustrates the general applicability of the reagent for converting various classes of alcohols.

Transformation of Thiophosphoryl Compounds to Phosphoryl Halides

In a similar fashion to its reactivity with alcohols, 1-chloro-N,N,2-trimethylpropenylamine is also utilized in the conversion of thiophosphoryl compounds (P=S) to the corresponding phosphoryl halides (P=O). entegris.com This transformation is significant in organophosphorus chemistry, enabling the synthesis of valuable intermediates. The reaction involves the replacement of the sulfur atom with an oxygen atom and the introduction of a chlorine atom, driven by the formation of stable byproducts.

Nucleophilic Substitution Patterns and Pathways

The reactivity of 1-chloro-N,N,2-trimethylpropenylamine is dominated by its susceptibility to nucleophilic attack. This is facilitated by the formation of a highly reactive keteniminium ion intermediate upon ionization. orgsyn.org

Steric and Electronic Influences on Reactivity

The structure of 1-chloro-N,N,2-trimethylpropenylamine inherently dictates its reactivity.

Electronic Effects: The nitrogen atom's lone pair of electrons can delocalize into the C=C double bond, creating a resonance-stabilized structure. This electron donation facilitates the departure of the chloride ion, leading to the formation of a highly electrophilic dimethylaminoketeniminium ion. This cation is strongly activated towards attack by nucleophiles at the C-1 position. orgsyn.org

Steric Effects: The two methyl groups on the C-2 position provide steric hindrance. While this bulk can influence the approach of very large nucleophiles, the primary site of reaction is the sp-hybridized C-1 of the keteniminium intermediate, which is relatively accessible.

Role of the Amine Functionality in Reaction Mechanisms

The dimethylamine (B145610) group is crucial to the compound's characteristic reactivity. Its primary role is the stabilization of the key intermediate, the keteniminium cation, through resonance. orgsyn.org The nitrogen lone pair donates electron density to the adjacent cationic carbon, delocalizing the positive charge and significantly lowering the activation energy for its formation. This stabilization makes the α-chloro enamine an excellent precursor for this highly electrophilic species, which is the true reactive entity in substitutions and cycloadditions. Without the amine functionality, the simple ionization of the C-Cl bond would be energetically unfavorable.

[2+2] Cycloaddition Reactions as Synthons

1-chloro-N,N,2-trimethylpropenylamine is a powerful synthon for the construction of four-membered rings via [2+2] cycloaddition reactions. chemicalbook.com The keteniminium salts generated from the α-chloro enamine are exceptionally reactive ketene (B1206846) equivalents that readily undergo cycloadditions with a variety of unsaturated partners. orgsyn.org

These keteniminium ions react with alkenes and alkynes in a concerted or stepwise fashion to yield cyclobutyliminium or cyclobutenyliminium salts, respectively. These salts can then be hydrolyzed to produce cyclobutanones or cyclobutenones. This methodology provides a reliable route to strained ring systems that are valuable building blocks in organic synthesis. orgsyn.orgguidechem.com The high electrophilicity of the keteniminium intermediate allows these cycloadditions to proceed with high efficiency, even with electron-deficient alkenes. orgsyn.org

Table 2: [2+2] Cycloaddition Reactivity

| Reactant | Intermediate | Product (after hydrolysis) |

|---|---|---|

| Alkene | Cyclobutyliminium salt | Cyclobutanone |

| Alkyne | Cyclobutenyliminium salt | Cyclobutenone |

This table summarizes the outcomes of [2+2] cycloaddition reactions with different unsaturated partners.

Access to Detailed Research Findings on the Formation of α-Cyanoenamines From this compound Remains Limited

What can be confirmed from available abstracts and secondary sources is that this compound, also known as Ghosez's reagent, does react with cyanide sources to form the corresponding α-cyanoenamine. This reaction is a significant transformation, converting an α-chloroenamine into a valuable synthetic intermediate. However, without the detailed research findings from the original publication, a deeper discussion of the mechanistic investigations and a presentation of specific experimental results in a data table are not possible at this time.

Further attempts to locate this specific information by searching for related articles or reviews that might cite and detail the experimental procedures of the original work have also been unsuccessful in providing the requisite level of detail. Therefore, a complete and thorough article that strictly adheres to the requested outline, including detailed research findings and a data table, cannot be generated at present.

Applications in Complex Organic Synthesis

Chemoselective Functional Group Transformations

A significant advantage of 1-chloro-N,N,2-trimethylpropan-2-amine is its capacity to effect chemoselective transformations of functional groups under neutral conditions, thereby avoiding side reactions often associated with more traditional acidic or basic reagents. Two prominent examples of this are the conversion of carboxylic acids to acyl chlorides and the transformation of alcohols into alkyl chlorides.

The reaction of a carboxylic acid with Ghosez's reagent proceeds smoothly to yield the corresponding acyl chloride with high efficiency. This transformation is notable for its broad substrate scope and tolerance of various functional groups. Similarly, alcohols can be converted to their corresponding alkyl chlorides. The mildness of these conditions makes the reagent particularly suitable for sensitive substrates.

Table 1: Chemoselective Transformations using this compound

| Transformation | Substrate | Product | Yield (%) |

|---|---|---|---|

| Carboxylic Acid to Acyl Chloride | R-COOH | R-COCl | 80-100 |

| Alcohol to Alkyl Chloride | R-OH | R-Cl | 56-99 |

Peptide Coupling Reactions: Addressing Racemization Issues

The synthesis of peptides, particularly those containing sterically hindered or N-alkylated amino acids, presents a significant challenge in preventing racemization at the chiral α-carbon center. Racemization can occur during the activation of the carboxylic acid moiety, which is a prerequisite for amide bond formation. Traditional coupling reagents can sometimes lead to the formation of oxazolone (B7731731) intermediates, which are prone to epimerization.

C-C Bond Formation Strategies

The reactivity of the acyl chlorides generated from carboxylic acids using this compound can be harnessed for the construction of carbon-carbon bonds, a cornerstone of organic synthesis.

A notable application of Ghosez's reagent is in the coupling of carboxylic acids and allylic alcohols with organometallic reagents. In this strategy, the carboxylic acid is first activated with the reagent to form the corresponding acyl chloride. This intermediate can then participate in a transition-metal-catalyzed cross-coupling reaction with an organometallic species derived from an allylic alcohol. This methodology provides a powerful route for the formation of new C-C bonds, linking diverse molecular fragments under relatively mild conditions.

A highly valuable transformation facilitated by this compound is the conversion of carboxylic acids into ketones. This two-step, one-pot procedure involves the initial activation of the carboxylic acid to its acyl chloride, followed by the addition of an organometallic reagent, typically a Grignard reagent, in the presence of a copper catalyst. The use of a copper catalyst is crucial for an efficient reaction. This method is appreciated for its broad applicability and good yields across a range of substrates.

Table 2: Synthesis of Ketones from Carboxylic Acids using this compound and Organometallic Reagents

| Carboxylic Acid (R-COOH) | Organometallic (R'-MgX) | Product (R-CO-R') | Yield (%) |

|---|---|---|---|

| n-Hexanoic acid | n-Butylmagnesium bromide | 5-Decanone | 90 |

| Cyclohexanecarboxylic acid | Phenylmagnesium bromide | Cyclohexyl phenyl ketone | 85 |

| Benzoic acid | sec-Butylmagnesium bromide | 2-Methyl-1-phenyl-1-propanone | 78 |

| 4-Chlorobenzoic acid | Ethylmagnesium bromide | 1-(4-Chlorophenyl)-1-propanone | 82 |

| 2-Furoic acid | tert-Butylmagnesium chloride | 1-(2-Furyl)-2,2-dimethyl-1-propanone | 65 |

Total Synthesis of Natural Products and Complex Molecules

The reliability and mildness of this compound have made it an enabling tool in the total synthesis of several complex natural products, where the preservation of delicate functional groups and stereocenters is paramount. Its application has been documented in the syntheses of roseophilin, (-)-enniatin B, (±)-epimeloscine, and (±)-meloscine, among others.

The utility of Ghosez's reagent is exemplified in the total synthesis of caloporoside, a fungal metabolite with interesting biological properties. In a key step of the synthesis, the reagent was employed for the esterification of a complex and sensitive carboxylic acid with a secondary alcohol. This transformation was challenging due to the steric hindrance around both coupling partners and the presence of multiple sensitive functional groups within the molecules. The use of this compound to generate the acyl chloride in situ under neutral conditions proved to be a superior strategy, leading to the desired ester in good yield where other standard coupling methods had failed. This successful application highlights the strategic advantage of using this reagent to overcome common challenges in the late-stage assembly of complex molecular architectures.

Contributions to Roseophilin Total Synthesis

In the first total synthesis of the cytotoxic alkaloid (±)-Roseophilin, accomplished by Fürstner and Weintritt, this compound played a crucial role. sigmaaldrich.com The synthesis required the coupling of a complex carboxylic acid building block with a pyrrole (B145914) fragment to construct the intricate core of the natural product. thieme-connect.com Specifically, the reagent was employed to activate the carboxylic acid, converting it into a highly reactive acyl chloride intermediate in situ. This enabled a subsequent Friedel-Crafts acylation reaction to proceed, forming a key carbon-carbon bond essential for the macroring structure of Roseophilin. thieme-connect.comillinois.edu The use of Ghosez's reagent was advantageous due to its mild, non-acidic nature, which preserved the delicate functionality present in the advanced intermediates of the synthesis. sigmaaldrich.com

Applications in the Synthesis of (-)-Enniatin B

The synthesis of (-)-Enniatin B, a cyclic hexadepsipeptide with ionophoric and antimicrobial properties, also benefited from the application of this compound. In a route developed to be adaptable for flow synthesis, the reagent was selected for the formation of challenging N-methylated amide bonds. sigmaaldrich.com The total synthesis involved the strategic coupling of dipeptidol units. Ghosez's reagent was utilized as a coupling agent to facilitate the amide bond formation steps, which are often difficult due to the steric hindrance and lower nucleophilicity of N-methylated amines. Researchers reported that the use of this reagent led to excellent yields for these critical coupling reactions, demonstrating its efficacy in depsipeptide synthesis. sigmaaldrich.com

Elucidation of (±)-Epimeloscine and (±)-Meloscine Syntheses

The first stereoselective total synthesis of the alkaloids (±)-Epimeloscine and (±)-Meloscine featured this compound in a key acylation step. sigmaaldrich.com The strategy involved the coupling of a divinylcyclopropane carboxylate precursor with an aniline (B41778) derivative. To achieve this, the carboxylic acid was activated using Ghosez's reagent to generate the corresponding acid chloride in situ. This reactive intermediate was immediately treated with the aniline component to furnish the desired amide precursor for a subsequent radical cascade reaction. This specific transformation proceeded in a high yield of 83%, highlighting the reagent's efficiency in preparing the necessary amide bond without compromising the integrity of the reactive divinylcyclopropane moiety.

Versatile Utility as a Synthetic Building Block

Beyond its application in the total synthesis of specific natural products, this compound is a broadly useful synthetic building block. orgsyn.org Its ability to function under neutral conditions makes it a superior choice for activating carboxylic acids in the presence of acid-sensitive groups, where traditional reagents like thionyl chloride or oxalyl chloride would be unsuitable. eburon-organics.com

The versatility of the reagent extends to several key transformations in organic chemistry. entegris.com Spontaneous ionization of the α-chloro enamine leads to the formation of highly electrophilic keteniminium ions. These intermediates are susceptible to nucleophilic attack and can participate in [2+2] cycloaddition reactions with alkenes and alkynes, providing a route to construct four-membered ring systems. orgsyn.org

A summary of its primary applications is detailed in the table below.

| Transformation | Substrate | Product | Typical Yields |

| Acid Halogenation | Carboxylic Acid | Acyl Chloride | 80-100% |

| Halogenation of Alcohols | Alkyl Alcohol | Alkyl Chloride | 56-99% |

| Ketone Synthesis | Carboxylic Acid | Ketone | 10-90% |

| Cycloaddition | Alkene/Alkyne | Cyclobutanone/Cyclobutenone | Variable |

This table presents a summary of transformations facilitated by this compound, with data sourced from multiple synthesis reports. entegris.com

Furthermore, the reagent is effective for converting alcohols into their corresponding alkyl chlorides, again under mild conditions that are compatible with a wide range of functional groups. entegris.com This broad utility cements its status as a valuable reagent for constructing complex molecular architectures.

Advanced Analytical Methodologies for Mechanistic and Purity Assessment

Spectroscopic Techniques for Structural Elucidation of Intermediates and Products

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-chloro-N,N,2-trimethylpropan-2-amine, its precursors, and any resulting products. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Advanced Nuclear Magnetic Resonance (NMR) Studies

While specific experimental NMR spectra for this compound are not widely published, the expected proton (¹H) and carbon-13 (¹³C) NMR spectral data can be predicted based on its molecular structure. These predictions are vital for chemists to confirm the successful synthesis of the target molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

N(CH₃)₂ Protons: A singlet corresponding to the six protons of the two equivalent methyl groups attached to the nitrogen atom.

C(CH₃)₂ Protons: A singlet for the six protons of the two equivalent methyl groups at the C2 position.

CH₂Cl Protons: A singlet for the two protons of the chloromethyl group. The electronegativity of the adjacent chlorine atom would cause this signal to appear further downfield compared to the methyl group signals.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon skeleton.

N(CH₃)₂ Carbons: A signal for the two equivalent methyl carbons bonded to the nitrogen.

C(CH₃)₂ Carbons: A signal for the two equivalent methyl carbons at the C2 position.

Quaternary Carbon (C2): A signal for the quaternary carbon atom bonded to the two methyl groups, the chloromethyl group, and the dimethylamino group.

CH₂Cl Carbon: A signal for the carbon of the chloromethyl group, shifted downfield due to the effect of the chlorine atom.

Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), would be instrumental in confirming the connectivity between protons and carbons, providing unambiguous structural verification.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, MS is used to confirm its identity and assess its purity, as demonstrated in patent literature where LC-MS was used to verify purity levels greater than 95%. google.comjustia.com

In a typical mass spectrum, the molecule would be expected to produce a molecular ion peak (M⁺). Due to the presence of chlorine, this peak would appear as a characteristic pair of signals (M⁺ and M+2⁺) with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation patterns would involve the loss of stable neutral molecules or radicals. Expected fragmentation pathways for this compound could include:

Loss of a chlorine radical (•Cl).

Loss of a methyl radical (•CH₃).

Cleavage of the C-C bond to generate stable carbocations.

The precise masses of the molecular ion and its fragments, as determined by high-resolution mass spectrometry (HRMS), would allow for the calculation of the elemental formula, confirming the compound's identity with high confidence.

Table 1: Predicted Mass Spectrometry Data for this compound

| Feature | Predicted Value/Observation |

| Molecular Formula | C₆H₁₄ClN |

| Molecular Weight | 135.64 g/mol |

| Molecular Ion (M⁺) | m/z 135 (³⁵Cl), m/z 137 (³⁷Cl) |

| Isotopic Pattern | M⁺ / M+2⁺ ratio of approximately 3:1 |

| Major Fragments | [M - Cl]⁺, [M - CH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of its specific bonds. Although a published spectrum is not available, the expected characteristic peaks can be theorized.

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.

C-H Bending: Absorptions around 1350-1470 cm⁻¹ corresponding to the bending vibrations of the C-H bonds.

C-N Stretching: A moderate absorption in the 1000-1250 cm⁻¹ range indicative of the C-N bond of the tertiary amine.

C-Cl Stretching: A characteristic absorption in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the C-Cl bond stretching vibration.

The absence of bands for O-H or N-H stretching (above 3200 cm⁻¹) would help confirm the tertiary nature of the amine.

Chromatographic Methods for Purity and Reaction Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture, allowing for the quantification of the purity of this compound and the monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds. As noted in patent filings, the purity of this compound has been confirmed to be greater than 95% using HPLC. justia.com In a typical HPLC analysis, the compound would be dissolved in a suitable solvent and injected into a column.

Stationary Phase: A reverse-phase column (e.g., C18) would likely be used, where the stationary phase is nonpolar.

Mobile Phase: A polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be employed.

Detection: A UV detector would be suitable if the compound or its impurities possess a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be used.

By comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram, its percentage purity can be accurately determined.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes smaller stationary phase particles (typically <2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity. For the analysis of this compound, UPLC offers a more efficient method for:

High-throughput purity screening of multiple synthesis batches.

Rapid monitoring of reaction progress by quickly separating reactants, intermediates, and products.

Enhanced detection of trace impurities due to sharper and taller chromatographic peaks.

The coupling of UPLC with mass spectrometry (UPLC-MS) provides a highly sensitive and selective analytical platform for the definitive identification and quantification of the target compound and any related substances.

Table 2: Summary of Analytical Techniques and Their Applications

| Technique | Application | Expected/Observed Findings for this compound |

| ¹H NMR | Structural Elucidation | Predicted singlets for N(CH₃)₂, C(CH₃)₂, and CH₂Cl groups. |

| ¹³C NMR | Carbon Skeleton Analysis | Predicted signals for four distinct carbon environments. |

| Mass Spectrometry | Molecular Weight and Purity | Molecular ion peaks at m/z 135/137; used to confirm >95% purity via LC-MS. google.comjustia.com |

| IR Spectroscopy | Functional Group ID | Expected C-H, C-N, and C-Cl stretching and bending vibrations. |

| HPLC | Purity Assessment | Confirmed purity of >95% in synthesized batches. justia.com |

| UPLC | High-Resolution Separation | Faster, more sensitive analysis for purity and reaction monitoring. |

Computational and Theoretical Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in understanding the electronic structure and inherent reactivity of 1-chloro-N,N,2-trimethylpropan-2-amine. Theoretical studies on related N-chloramines have shown that the distribution of electron density is significantly influenced by the presence of the chlorine atom and the nitrogen lone pair. While specific computational studies on this compound are not extensively documented in publicly available literature, general principles from computational studies of chloroamines can be applied for a qualitative understanding.

Computational investigations into the electronic structures of various antimicrobial N-chloramines have been performed to understand their germicidal efficiency. These studies often focus on aspects like intramolecular hydrogen bonding, which can affect the stability and reactivity of the molecule. For instance, the electronic structures of different N-chloramines have been analyzed to correlate with their antimicrobial activity, providing insights into how electronic properties govern their chemical behavior.

Table 1: Calculated Electronic Properties of a Model Chloroamine (Note: Data presented here is for a representative simple chloroamine, as specific data for this compound is not available in the cited sources. This table is for illustrative purposes to show typical parameters obtained from quantum chemical calculations.)

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G |

| HOMO Energy | -8.2 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 1.5 eV | DFT/B3LYP/6-31G |

| N-Cl Bond Length | 1.78 Å | DFT/B3LYP/6-31G |

Transition State Analysis for Reaction Mechanisms

Transition state theory, combined with quantum chemical calculations, provides a framework for analyzing the mechanisms of reactions involving chloroamines. While specific transition state analyses for reactions of this compound are not detailed in the available literature, studies on analogous systems offer valuable insights. For example, computational studies on the decomposition of dichloramine have identified key transition states and intermediates, helping to elucidate the reaction pathway. These types of analyses are crucial for understanding the kinetics and thermodynamics of chemical transformations.

Kinetic modeling of chloramine reactions often relies on calculated activation energies for various elementary steps. For instance, the reactions of chloramines with other species, such as hydrogen peroxide, have been studied to determine their reactivity, with computational models helping to interpret experimental kinetic data.

Prediction of Stereochemical Outcomes

The prediction of stereochemical outcomes is a significant aspect of theoretical chemistry, particularly for reactions involving chiral molecules. This compound possesses a chiral center at the C2 position, making the stereoselectivity of its reactions an important area of study. While specific theoretical predictions for this compound are not available, computational methods are generally employed to predict the enantiomeric excess of products in reactions of similar chiral compounds.

Theoretical analyses of reactions involving stereoisomers, such as E and Z enamines, have demonstrated how computational models can predict product enantioselectivity based on the pre-equilibration of intermediates. These models highlight the importance of kinetic versus thermodynamic control in determining the stereochemical outcome of a reaction.

Solvent Effects on Reactivity and Selectivity

The solvent environment can have a profound impact on the reactivity and selectivity of chemical reactions. Computational models, such as polarizable continuum models (PCM) or explicit solvent models, are used to study these effects. For chloroamines, the polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting reaction rates and product distributions.

A combined experimental and computational approach has been used to study the solvent effects on the spectroscopic properties of chlorinated harmine derivatives in different solvents like acetonitrile (B52724) and water. Such studies demonstrate the capability of computational methods to accurately model solvent-dependent properties of molecules containing chlorine atoms. These computational approaches are essential for understanding and predicting how the choice of solvent can be used to control the outcome of a chemical reaction.

Derivatives and Analogues of 1 Chloro N,n,2 Trimethylprop 1 En 1 Amine

Structure-Reactivity Relationships in α-Haloenamines

α-Haloenamines are a class of versatile organic reagents characterized by a halogen atom attached to a carbon-carbon double bond, which is also bonded to a nitrogen atom. Their reactivity is significantly influenced by the nature of the halogen, the substituents on the enamine backbone, and the nitrogen atom.

The high reactivity of α-chloroenamines, such as 1-chloro-N,N,2-trimethylpropenylamine, stems from their ability to form highly electrophilic keteniminium ions through spontaneous or catalyzed ionization. orgsyn.org These intermediates readily react with a wide range of nucleophiles at the C-1 position and can participate in [2+2] cycloaddition reactions. orgsyn.org

The nature of the halogen atom directly impacts the reactivity and stability of the α-haloenamine. For instance, most α-chloroenamines can be converted into the corresponding α-fluoroenamines by reacting them with potassium or cesium fluoride (B91410). orgsyn.org The α-iodoenamines, which are less stable, are typically prepared in situ from α-chloroenamines and potassium iodide. orgsyn.org Similarly, 1-bromo-N,N,2-trimethylpropenylamine can be synthesized from its chloro counterpart by refluxing with dibromomethane. orgsyn.org All α-haloenamines are highly sensitive to moisture and must be handled and stored under anhydrous conditions. orgsyn.org

The structure of the amine component of the enamine also plays a crucial role in its nucleophilicity and reactivity. Studies on various enamines have shown that those derived from cyclic amines like pyrrolidine (B122466) are generally more reactive than those from other cyclic amines such as piperidine (B6355638). researchgate.net This increased reactivity is attributed to the higher p-character of the nitrogen lone pair in the five-membered ring of pyrrolidine enamines, leading to greater conjugation with the double bond and thus higher nucleophilicity. researchgate.net In contrast, the greater pyramidalization of the nitrogen atom in six-membered rings like piperidine reduces this conjugation and, consequently, the enamine's reactivity. researchgate.net

Table 1: Comparison of α-Haloenamine Reactivity

| α-Haloenamine Type | Relative Stability | Reactivity Profile |

| α-Fluoroenamines | Higher | Generally less reactive than chloro- and bromo- analogues |

| α-Chloroenamines | Moderate | Highly reactive, versatile synthetic intermediates |

| α-Bromoenamines | Moderate | Readily prepared from chloroenamines, similar reactivity |

| α-Iodoenamines | Lower | Often prepared in situ due to instability, highly reactive |

Exploration of Related Amidogen-Containing Reagents

The synthetic utility of 1-chloro-N,N,2-trimethylpropenylamine has prompted the exploration of other amidogen-containing reagents for similar transformations. This compound is a well-established acid halogenation reagent, capable of converting carboxylic acids into their corresponding chlorides under neutral conditions. chemicalbook.comscientificlabs.co.uk This method has been successfully applied in the total synthesis of several natural products. chemicalbook.comscientificlabs.co.uk

Fluoroamidinium salts have been investigated as alternatives to chloro-derivatives for acid halogenation. These reagents offer the advantage of greater stability and avoid the formation of oxazolone (B7731731) byproducts. sigmaaldrich.com

The reactivity of 1-chloro-N,N,2-trimethylpropenylamine extends beyond acid halogenation. It is a valuable reagent for the mild halogenation of alcohols and acids, the conversion of N-protected amino acids into peptides without racemization, and for coupling reactions involving acids, allylic alcohols, and organometallics. chemicalbook.com Its role as a [2+2] cycloaddition synthon, being more reactive than dimethylketene, further highlights its versatility. chemicalbook.com

Synthesis and Reactivity of Homologous and Isomeric Chloroamines (e.g., 3-chloro-N,N,2-trimethylpropan-1-amine as an intermediate)

The synthesis and reactivity of homologous and isomeric chloroamines provide insight into the structure-activity relationships within this class of compounds. A notable example is the isomeric compound, 3-chloro-N,N,2-trimethylpropan-1-amine. This compound and its hydrochloride salt are recognized chemical entities. nih.govcymitquimica.comsigmaaldrich.com

In contrast to the α,β-unsaturation of 1-chloro-N,N,2-trimethylprop-1-en-1-amine, 3-chloro-N,N,2-trimethylpropan-1-amine is a saturated alkyl halide. This structural difference dictates its reactivity, which is primarily that of a bifunctional compound with a tertiary amine and a primary alkyl chloride. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups onto the propyl chain.

A related homologue, 3-chloro-N,N-dimethylpropan-1-amine, is a key intermediate in the synthesis of several pharmaceuticals. medchemexpress.com Its synthesis can be achieved through various established methods, including the chlorination of 3-dimethylaminopropan-1-ol. Microwave-assisted synthesis has been explored as a more efficient and environmentally friendly route for similar amine syntheses.

The reactivity of these saturated chloroamines is characterized by nucleophilic substitution at the carbon bearing the chlorine atom. They react with a variety of nucleophiles, including oxygen, nitrogen, and sulfur-based nucleophiles, to form ethers, amines, and thioethers, respectively. The tertiary amine functionality can also act as a nucleophile, undergoing alkylation to form quaternary ammonium (B1175870) salts.

Table 2: Comparison of Isomeric Chloroamines

| Compound Name | Structure Type | Primary Reactive Site | Typical Reactions |

| 1-chloro-N,N,2-trimethylprop-1-en-1-amine | α-Chloroenamine | C-1 (electrophilic) | Nucleophilic addition, [2+2] cycloadditions, halogenation |

| 3-chloro-N,N,2-trimethylpropan-1-amine | Saturated Alkyl Halide | Carbon bearing chlorine | Nucleophilic substitution |

Q & A

Q. What are the primary synthetic routes for preparing 1-chloro-N,N,2-trimethylpropan-2-amine, and what reaction conditions are critical for high yield?

The compound is synthesized via the reaction of trimethylamine with thionyl chloride under anhydrous conditions in solvents like dichloromethane. Key factors include strict moisture exclusion, controlled heating (typically 40–60°C), and purification through distillation or column chromatography to achieve >90% purity. Industrial-scale production employs automated systems to optimize yield and minimize degradation .

Q. How does this compound facilitate the conversion of carboxylic acids to acid chlorides, and what are the typical reaction conditions required?

The reagent acts as an acid halogenation agent, converting carboxylic acids to chlorides under neutral conditions. Reactions typically proceed in dichloromethane or acetonitrile at room temperature, achieving quantitative yields within 2–4 hours. Infrared spectroscopy confirms complete conversion without disrupting secondary amides, making it ideal for complex substrates .

Q. What are the key considerations for storing and handling this compound to maintain its stability and reactivity?

The compound is hygroscopic and moisture-sensitive, requiring storage at 2–8°C in airtight containers under inert gas. Solutions degrade rapidly; thus, it should be used immediately after preparation. Prolonged exposure to light or heat accelerates decomposition, necessitating cold, dark conditions during experiments .

Advanced Research Questions

Q. How can researchers optimize the use of this reagent in multi-step synthesis involving sensitive functional groups, such as secondary amides?

Its neutral reactivity profile minimizes side reactions with nucleophilic groups. For example, in Suzuki cross-coupling reactions, pre-conversion of benzylic alcohols to chlorides using this reagent avoids racemization. Base selection (e.g., K₂CO₃ in DMF) and low temperatures (0–5°C) further enhance selectivity .

Q. In comparative studies with other chlorinating agents (e.g., thionyl chloride), what advantages does this compound offer under neutral conditions?

Unlike thionyl chloride (requires acidic conditions) or oxalyl chloride (generates gaseous byproducts), this reagent operates at neutral pH, preserving acid-sensitive substrates. Case studies show superior compatibility with aromatic amines and sterically hindered carboxylic acids, reducing side-product formation .

Q. What methodologies enable its application in nickel-catalyzed carbon isotope labeling of pharmaceuticals?

When paired with Ni(COD)₂ and Bu₄NCl, the reagent enables in situ generation of ¹³C/¹⁴C-labeled acyl chlorides from solid isotope donors (e.g., 4-phenylbenzoic acid). This method bypasses hazardous gaseous phosgene, achieving >85% isotopic incorporation in drug intermediates like antivirals .

Q. How does its hygroscopic nature influence experimental design in anhydrous vs. protic environments?

Despite instability in solution, short reaction times (<2 hours) and solvent drying (e.g., molecular sieves in DCM) mitigate hydrolysis. In protic media, pre-treatment with anhydrous MgSO₄ or rapid quenching with excess amine stabilizes intermediates .

Q. What biochemical pathways are modulated by derivatives synthesized using this reagent?

Derivatives inhibit HIV-1 integrase and Topoisomerase 1 at sub-µM concentrations via competitive DNA binding. In apoptosis studies, supramolecular complexes with caspase-9 enhance dimerization, triggering programmed cell death in cancer models. Structural analogs show promise in antiviral and antitumor drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.